molecular formula C21H15Cl2N5O B3225886 1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251566-62-7

1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3225886
CAS No.: 1251566-62-7
M. Wt: 424.3
InChI Key: SEOFFJWQTMHRLJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring dual 3-chlorophenyl substituents (one at the 1-position of the triazole ring and another as a benzyl group on the carboxamide nitrogen) and a pyridin-4-yl group at the 5-position (Fig. 1). This structure combines aromatic chlorinated moieties with a heterocyclic triazole core, making it a candidate for diverse biological applications, including kinase inhibition or heat shock protein (Hsp90) modulation .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N5O/c22-16-4-1-3-14(11-16)13-25-21(29)19-20(15-7-9-24-10-8-15)28(27-26-19)18-6-2-5-17(23)12-18/h1-12H,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOFFJWQTMHRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

The compound has shown potential in various biological assays, particularly due to its triazole structure which is known for its ability to interact with multiple biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. L806-3522 has been studied for its effectiveness against various bacterial strains and fungi. The presence of the chlorophenyl and pyridine groups enhances its interaction with microbial enzymes, potentially leading to inhibition of growth.

Anticancer Properties

Several studies have suggested that compounds similar to L806-3522 can induce apoptosis in cancer cells. The mechanism is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival. The triazole moiety may also contribute to the modulation of protein interactions involved in tumor progression.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes such as kinases and phosphodiesterases. These enzymes are crucial in various signaling pathways; thus, their inhibition can lead to therapeutic effects in conditions like cancer and inflammation.

Case Studies

  • Antimicrobial Screening : In a study assessing the antimicrobial efficacy of various triazole derivatives, L806-3522 demonstrated notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that L806-3522 induces cell cycle arrest and apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment with the compound, suggesting its potential as an anticancer agent.
  • Enzyme Activity Assays : L806-3522 was evaluated for its inhibitory effects on specific kinases involved in signaling pathways associated with cancer proliferation. Results indicated a dose-dependent inhibition, highlighting the compound's potential as a targeted therapeutic agent.

Structure-Activity Relationship (SAR)

The structural components of L806-3522 play a critical role in its biological activity:

  • Chlorophenyl Groups : Enhance lipophilicity and facilitate membrane permeability.
  • Pyridine Ring : Contributes to hydrogen bonding interactions with biological targets.
  • Triazole Moiety : Essential for biological activity due to its ability to form stable interactions with proteins.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, resulting in the observed biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Compound L741-2066
  • Structure : 1-(3-Chlorophenyl)-N-(3-methylbutyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
  • Key Differences : Replaces the (3-chlorophenyl)methyl group with a 3-methylbutyl chain.
  • Impact: Molecular Weight: 369.85 g/mol (vs. 437.3 g/mol for the target compound) . Synthetic Yield: Not reported, but analogous carboxamide syntheses often achieve yields of 60–75% under similar coupling conditions .
Compound L741-2088
  • Structure : 1-(3-Chlorophenyl)-N-[(2,4-difluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
  • Key Differences : Substitutes the 3-chlorophenylmethyl group with a 2,4-difluorophenylmethyl moiety.
  • Molecular Weight: 425.82 g/mol . Bioactivity: Fluorinated analogs often exhibit improved metabolic stability and target affinity due to reduced oxidative degradation .

Variations in the Heterocyclic Core

N-(3-Chlorophenyl)-1-Methyl-5-(Trifluoromethyl)-1H-Pyrazole-3-Carboxamide
  • Structure : Pyrazole core instead of triazole, with a trifluoromethyl group at the 5-position.
  • Key Differences :
    • Core Heterocycle : Pyrazole (5-membered ring with two adjacent nitrogen atoms) vs. triazole (five-membered ring with three nitrogen atoms).
    • Substituents : Trifluoromethyl group enhances electronegativity and steric bulk.
  • Impact: Electronic Properties: The pyrazole core has lower aromatic stabilization than triazole, affecting π-π stacking interactions in biological targets . Bioactivity: Trifluoromethyl groups are known to improve binding affinity in kinase inhibitors but may reduce solubility .

Halogen Substitution and Positional Effects

N-[(3-Chloro-4-Fluorophenyl)Methyl]-5-[(3-Chlorophenyl)Amino]-1H-1,2,3-Triazole-4-Carboxamide
  • Structure: Features a 3-chloro-4-fluorophenylmethyl group and a 3-chlorophenylamino substituent.
  • Key Differences: Halogen Diversity: Introduces fluorine at the 4-position of the benzyl group, alongside a secondary 3-chlorophenylamino moiety.
  • Impact: Molecular Weight: 380.20 g/mol . Solubility: Fluorine’s electronegativity may enhance solubility in polar solvents compared to purely chlorinated analogs.
Compound 4d (Hsp90 Inhibitor)
  • Structure : N-[2,6-Difluoro-3-(propylsulfonamido)phenyl]-1-(2,4-dihydroxy-5-isopropylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
  • Key Differences :
    • Substituents : Bulky dihydroxyphenyl and sulfonamido groups replace the chlorophenylbenzyl moiety.
  • Impact :
    • Target Binding : The sulfonamido group facilitates strong hydrogen bonding with Hsp90’s ATP-binding pocket, while hydroxyl groups enhance solubility .
    • IC50 Values : Reported IC50 values in kinase assays are <100 nM, highlighting the importance of bulky substituents for potency .

Data Tables

Table 1. Structural and Physical Properties of Analogous Compounds

Compound ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C21H15Cl2N5O 437.3 3-Chlorophenyl, Pyridin-4-yl High lipophilicity, potential Hsp90 binding
L741-2066 C19H20ClN5O 369.85 3-Methylbutyl Increased lipophilicity
L741-2088 C21H14ClF2N5O 425.82 2,4-Difluorophenylmethyl Enhanced metabolic stability
Compound 4d C26H24F2N6O5S 570.56 Dihydroxyphenyl, Sulfonamido IC50 <100 nM in Hsp90 assays
Compound C16H12Cl2FN5O 380.20 3-Chloro-4-fluorophenylmethyl, Amino Improved solubility and H-bonding

Biological Activity

1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H20ClN5O2
Molecular Weight433.9 g/mol
LogP3.7288
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area66.804 Ų

Anticancer Properties

Research indicates that triazole derivatives, including this compound, exhibit significant anticancer activity. In various studies, the compound was evaluated for its cytotoxic effects against several cancer cell lines.

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This leads to cytochrome c release and activation of caspases, which are crucial for apoptosis .
    • It also inhibits the expression of mesenchymal markers and enhances epithelial markers in cancer cells, suggesting a role in reversing epithelial-mesenchymal transition (EMT), which is critical in cancer metastasis .
  • Case Studies :
    • A study demonstrated that derivatives of triazole compounds exhibited IC50 values ranging from 0.43 µM to 5.19 µM against various cancer cell lines such as HCT116 and MDA-MB-231 . The compound's selectivity towards cancer cells over normal cells was highlighted, indicating a favorable therapeutic index.
    • Another investigation reported that the introduction of triazole fragments into existing drug frameworks significantly improved their anticancer activity without increasing toxicity to normal cells .

In Vitro Studies

Several in vitro studies have confirmed the efficacy of this compound against different cancer types:

  • HCT116 Cells : The compound exhibited an IC50 value of approximately 0.43 µM, demonstrating potent cytotoxicity compared to standard chemotherapeutics .
  • MDA-MB-231 Cells : The compound showed moderate cytotoxicity under hypoxic conditions, with IC50 values significantly lower than those seen in normoxic conditions .

In Vivo Studies

In vivo studies involving animal models have shown promising results regarding tumor suppression without significant side effects. The compound was effective in reducing tumor size and improving survival rates in treated subjects compared to controls .

Q & A

Basic: What are the optimal synthetic routes for 1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sequential substitution of chlorophenyl and pyridinyl groups. Key steps include:

  • Step 1: Azide precursor preparation via nucleophilic substitution of 3-chlorobenzyl chloride with sodium azide.
  • Step 2: Alkyne functionalization using 4-ethynylpyridine under inert conditions.
  • Step 3: CuAAC reaction (CuI catalyst, DMSO solvent, 60°C, 12 hrs) to form the triazole ring .
  • Yield Optimization:
    • Use of 10 mol% CuI increases cycloaddition efficiency.
    • Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) improves purity (>95%) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR:
    • Triazole proton at δ 8.2–8.5 ppm (singlet).
    • Pyridinyl protons at δ 7.5–8.0 ppm (doublet of doublets) .
  • Mass Spectrometry (HRMS):
    • Molecular ion peak at m/z 434.08 (calculated for C21H15Cl2N5O).
    • Fragmentation patterns confirm the loss of CO (28 amu) from the carboxamide group .
  • FT-IR:
    • Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 3100–3150 cm⁻¹ (N-H) .

Advanced: How do structural modifications (e.g., substituent position on phenyl/pyridine rings) influence bioactivity, and what SAR trends have been observed in similar triazole derivatives?

Methodological Answer:

  • Substituent Effects:
    • 3-Chlorophenyl vs. 4-Chlorophenyl: 3-substitution enhances lipophilicity, improving membrane permeability (logP increase by 0.3–0.5) .
    • Pyridine Position: 4-Pyridinyl (vs. 3-) increases π-π stacking with kinase ATP-binding pockets (IC50 reduction by 40% in EGFR inhibition assays) .
  • Methodology:
    • Molecular Docking: Use AutoDock Vina to simulate binding to tyrosine kinases (PDB: 1M17).
    • In Vitro Assays: Compare IC50 values against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Advanced: What computational strategies can predict target interactions for this compound, and how can in silico models reconcile discrepancies in experimental bioactivity data?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate HOMO/LUMO energies to assess reactivity (e.g., ΔE = 3.2 eV suggests moderate electrophilicity) .
  • Molecular Dynamics (MD):
    • Simulate ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns trajectories with EGFR) .
  • Contradiction Resolution:
    • Use consensus scoring in virtual screening (Glide SP, AutoDock, and Surflex-Dock) to validate target hypotheses .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer efficacy) across similar triazole derivatives?

Methodological Answer:

  • Dose-Response Analysis:
    • Test compound at 0.1–100 μM ranges in multiple cell lines (e.g., Candida albicans vs. HeLa) to identify selective toxicity .
  • Off-Target Profiling:
    • Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .
  • Meta-Analysis:
    • Aggregate data from PubChem BioAssay (AID 1259351) to correlate structural motifs with activity cliffs .

Basic: What strategies improve solubility and stability for in vivo pharmacokinetic studies of this compound?

Methodological Answer:

  • Formulation:
    • Use PEG-400/water (1:1) co-solvent systems to enhance aqueous solubility (up to 2.5 mg/mL) .
  • Stability:
    • Store lyophilized powder at -20°C under argon to prevent hydrolysis of the carboxamide group .

Advanced: How do heterogeneous vs. homogeneous catalytic systems impact the scalability of triazole synthesis for this compound?

Methodological Answer:

  • Homogeneous (CuI):
    • Higher yields (85–90%) but require post-reaction copper removal via chelating resins (e.g., QuadraSil MP) .
  • Heterogeneous (Cu-SBA-15):
    • Recyclable for 5 cycles with <10% yield drop, ideal for green chemistry protocols .
  • Scalability:
    • Continuous flow reactors (residence time: 30 min, 60°C) reduce batch variability .

Advanced: What synergistic effects are observed when combining this compound with established chemotherapeutic agents, and what experimental designs validate these interactions?

Methodological Answer:

  • Combination Index (CI):
    • Use Chou-Talalay method to quantify synergy (CI < 1.0) with cisplatin in A2780 (ovarian cancer) cells .
  • Mechanistic Studies:
    • Western blotting to assess apoptosis markers (cleaved PARP, caspase-3) post-combination treatment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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